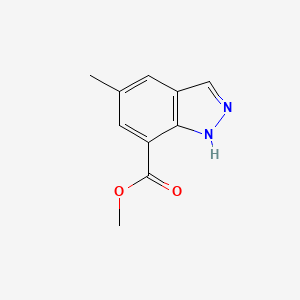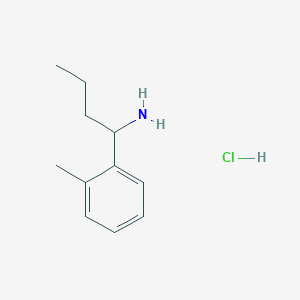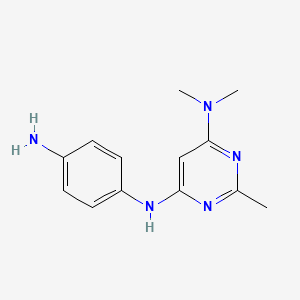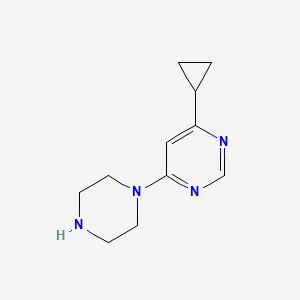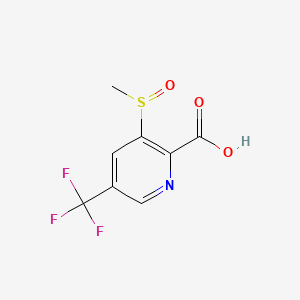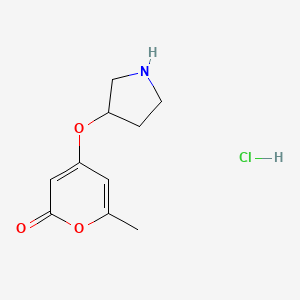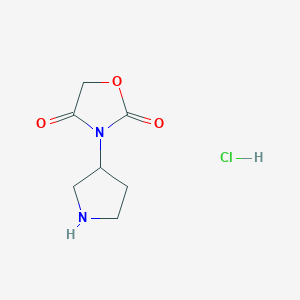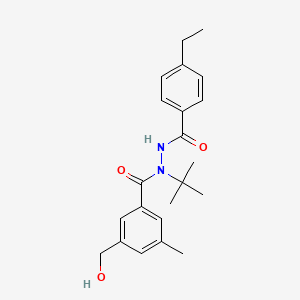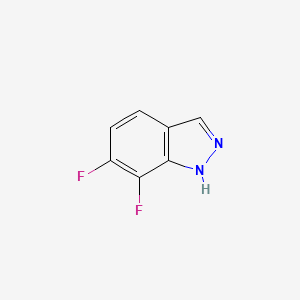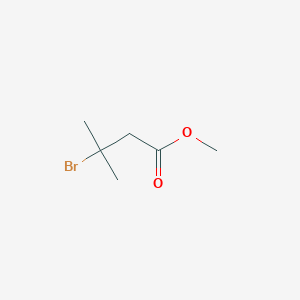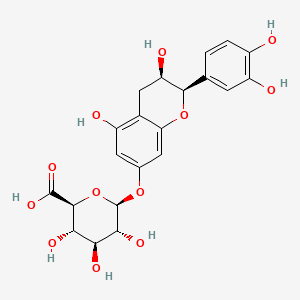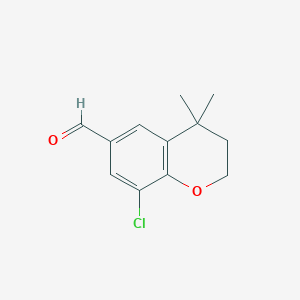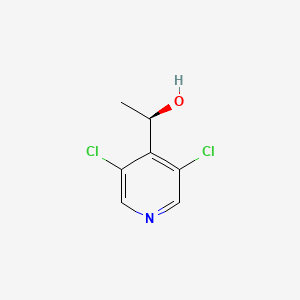
(R)-1-(3,5-dichloropyridin-4-yl)ethanol
描述
®-1-(3,5-dichloropyridin-4-yl)ethanol is a chiral compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an ethanol group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-dichloropyridin-4-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.
Grignard Reaction: The 3,5-dichloropyridine is subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-dichloropyridin-4-yl)ethanol may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction to produce larger quantities of the intermediate.
Chiral Catalysis: Utilizing chiral catalysts to selectively produce the ®-enantiomer during the synthesis, thereby reducing the need for chiral resolution.
化学反应分析
Types of Reactions
®-1-(3,5-dichloropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-dichloropyridine-4-carboxylic acid.
Reduction: Formation of 3,5-dichloropyridine-4-ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
®-1-(3,5-dichloropyridin-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ®-1-(3,5-dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group allows for hydrogen bonding interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(S)-1-(3,5-dichloropyridin-4-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
3,5-dichloropyridine: The parent compound without the ethanol group.
1-(3,5-dichloropyridin-4-yl)propanol: A similar compound with a propanol group instead of an ethanol group.
Uniqueness
®-1-(3,5-dichloropyridin-4-yl)ethanol is unique due to its chiral nature and the presence of both the pyridine ring and the ethanol group. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
属性
IUPAC Name |
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


